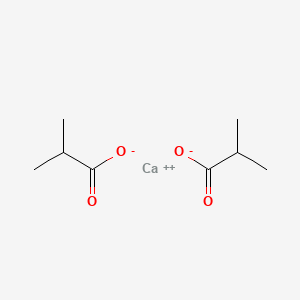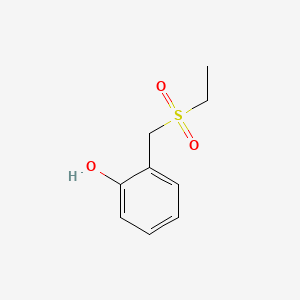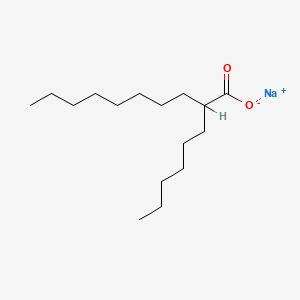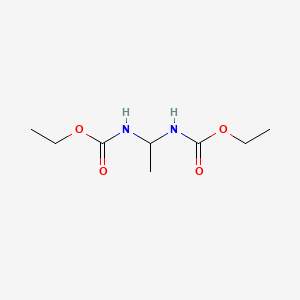
beta-Coniceine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Coniceine: is a naturally occurring alkaloid found in the poison hemlock plant (Conium maculatum). It is a precursor to the more well-known alkaloid coniine and plays a significant role in the biosynthesis of coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which can cause severe poisoning in humans and animals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Coniceine can be synthesized through the cyclization of 5-oxooctylamine. This process involves the formation of a Schiff base, which then undergoes cyclization to form this compound. The reaction typically requires an acidic or basic catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its toxic nature and limited commercial applications. it can be isolated from the poison hemlock plant through extraction and purification processes. The plant material is typically macerated and subjected to solvent extraction, followed by chromatographic separation to obtain pure this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Coniceine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form coniine.
Reduction: It can be reduced to form dihydro-beta-Coniceine.
Substitution: this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Coniine
Reduction: Dihydro-beta-Coniceine
Substitution: Various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
Beta-Coniceine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of coniine and other piperidine alkaloids.
Biology: Studies on this compound help in understanding the biosynthesis and metabolism of piperidine alkaloids in plants.
Medicine: Research on this compound and its derivatives has potential implications in developing new pharmaceuticals, particularly in the field of neuropharmacology.
Industry: Although limited, this compound can be used in the synthesis of fine chemicals and as a reference compound in analytical chemistry.
Wirkmechanismus
Beta-Coniceine exerts its effects by interacting with nicotinic acetylcholine receptors in the nervous system. It acts as an antagonist, blocking the action of acetylcholine and leading to the inhibition of nerve signal transmission. This results in symptoms such as muscle paralysis and respiratory failure, which can be fatal in severe cases.
Vergleich Mit ähnlichen Verbindungen
Coniine: A closely related alkaloid with similar toxic properties but more widely studied.
Conhydrine: Another piperidine alkaloid found in poison hemlock with similar biosynthetic pathways.
Pseudoconhydrine: A stereoisomer of conhydrine with similar chemical properties.
Uniqueness: Beta-Coniceine is unique due to its role as a biosynthetic precursor to coniine. Its structure and reactivity make it an important compound for studying the biosynthesis of piperidine alkaloids. Additionally, its toxic properties and interaction with nicotinic acetylcholine receptors provide valuable insights into the mechanisms of neurotoxicity.
Eigenschaften
CAS-Nummer |
538-90-9 |
|---|---|
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
2-[(Z)-prop-1-enyl]piperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,5,8-9H,3-4,6-7H2,1H3/b5-2- |
InChI-Schlüssel |
VSTUPIHCUMAUGE-DJWKRKHSSA-N |
SMILES |
CC=CC1CCCCN1 |
Isomerische SMILES |
C/C=C\C1CCCCN1 |
Kanonische SMILES |
CC=CC1CCCCN1 |
Key on ui other cas no. |
206869-52-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(Methylsulfanyl)ethyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3343558.png)

